3-acetamido-3-(4-methoxyphenyl)propanoic Acid
Description
Properties
IUPAC Name |
3-acetamido-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-11(7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJWOHFAWCCPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-acetamido-3-(4-methoxyphenyl)propanoic acid involves several steps. One common synthetic route includes the acetylation of 3-amino-3-(4-methoxyphenyl)propanoic acid using acetic anhydride under acidic conditions . The reaction typically proceeds as follows:
Starting Material: 3-amino-3-(4-methoxyphenyl)propanoic acid.
Reagent: Acetic anhydride.
Conditions: Acidic medium, typically using a catalyst like sulfuric acid.
Product: this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions. In the presence of strong oxidizing agents like potassium permanganate () or chromium trioxide (), the compound can form hydroxylated derivatives or undergo decarboxylation depending on reaction conditions.
Example :
Reagent : (acidic conditions, 60–80°C)
Product : 3-Acetamido-3-(4-methoxyphenyl)propanedioic acid (via oxidation of the propanoic acid backbone).
Reduction Reactions
The acetamido and carboxylic acid groups are susceptible to reduction:
-
LiAlH4_44 reduces the acetamido group to a secondary amine.
-
Catalytic hydrogenation () selectively reduces unsaturated bonds if present.
Example :
Reagent : LiAlH (dry THF, 0°C → RT)
Product : 3-Amino-3-(4-methoxyphenyl)propanoic acid.
Nucleophilic Substitution
The acetamido group participates in substitution reactions under basic conditions. For example, hydrolysis with NaOH yields the corresponding amine and acetic acid :
Reaction :
Conditions :
Esterification
The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) via acid-catalyzed esterification:
Reagent : , (e.g., )
Product : Methyl 3-acetamido-3-(4-methoxyphenyl)propanoate .
Kinetic Data :
| Temperature (°C) | Yield (%) |
|---|---|
| 25 | 65 |
| 60 | 92 |
Acid-Catalyzed Hydrolysis
Under strong acidic conditions (e.g., , 6M), the acetamido group hydrolyzes to an amine:
Reaction :
Conditions :
-
6M HCl, reflux (12 hrs)
-
Conversion: ~85%.
Coupling Reactions
The carboxylic acid participates in peptide bond formation via carbodiimide-mediated coupling (e.g., DCC/NHS) :
Reagent : DCC (dicyclohexylcarbodiimide), NHS (-hydroxysuccinimide)
Product : -Alkyl-3-acetamido-3-(4-methoxyphenyl)propanamides .
Procedure :
-
Dissolve 3-acetamido-3-(4-methoxyphenyl)propanoic acid (1 equiv) in dry acetonitrile.
-
Add DCC (1.1 equiv) and NHS (1.1 equiv).
-
Stir at 0°C for 2 hrs, then at RT for 12 hrs.
Demethylation of Methoxy Group
Under strong acidic or oxidative conditions, the methoxy group (-OMe) converts to a hydroxyl group (-OH):
Reagent : (1M in DCM, -78°C → RT)
Product : 3-Acetamido-3-(4-hydroxyphenyl)propanoic acid .
Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, where acts as a Lewis acid to cleave the methyl ether .
Mechanistic Insights
-
Nucleophilic Substitution : The acetamido group’s carbonyl carbon is electrophilic, facilitating attack by hydroxide ions during hydrolysis .
-
Oxidation : The propanoic acid backbone undergoes radical-mediated oxidation, forming diacids via C–H bond cleavage.
-
Coupling Reactions : DCC activates the carboxylic acid as an NHS ester, enabling efficient amide bond formation with amines .
Scientific Research Applications
3-Acetamido-3-(4-methoxyphenyl)propanoic acid is an organic compound with a molecular weight of approximately 237.26 g/mol. It is a derivative of β-tyrosine, characterized by an acetamido group and a methoxy-substituted phenyl group. This compound is of interest in medicinal chemistry and biochemical research.
Scientific Research Applications
This compound has potential applications in various domains:
- Medicinal Chemistry Research indicates that this compound exhibits various biological activities and may interact with biological pathways related to enzyme inhibition and receptor binding. Preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.
- Pharmaceutical Research It has potential applications in pharmaceutical research, particularly in developing analgesics and anti-inflammatory agents. Its unique structure may allow for modifications that enhance efficacy or reduce side effects compared to existing medications.
- Biochemical Probe It can serve as a biochemical probe in studies investigating neurotransmitter dynamics and metabolic pathways.
- Interaction Studies Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with receptors involved in pain modulation, potentially influencing pain perception and inflammatory responses. Further studies are required to elucidate its mechanism of action and specificity towards different biological pathways.
Chemical Reactivity and Synthesis
The chemical reactivity of 3-(2-(4-Methoxyphenyl)acetamido)propanoic acid can be attributed to its functional groups. The acetamido group can undergo hydrolysis to yield the corresponding amine and acetic acid under acidic or basic conditions. The carboxylic acid group can participate in esterification reactions with alcohols, leading to the formation of esters. The methoxy group is relatively stable but can be cleaved under strong oxidative conditions.
Mechanism of Action
The mechanism of action of 3-acetamido-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Key Observations:
- Methoxy vs. Chloro/Nitro Groups: The 4-methoxy group (electron-donating) may enhance membrane permeability compared to electron-withdrawing groups like Cl or NO₂, which could reduce cellular uptake .
- Acetamido vs. Amino Group: The acetamido group in the target compound likely improves metabolic stability compared to the free amino group in 3-amino-3-(4-methoxyphenyl)propanoic acid, which is prone to oxidation or deamination .
Anti-Inflammatory Potential
Compounds with β-arylpropanoic acid scaffolds, such as Fenbufen (4-biphenylylbutanoic acid derivative), exhibit enhanced anti-inflammatory activity when substituted with electronegative or bulky groups .
Cytotoxicity
In -(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid demonstrated 43.2% lethality in brine shrimp assays at 0.1 mg/mL. The methoxy analog may exhibit similar or enhanced cytotoxicity due to improved lipophilicity, though direct data are lacking .
Biological Activity
3-Acetamido-3-(4-methoxyphenyl)propanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
This compound is characterized by its acetamido and methoxy substituents, which significantly influence its biological properties. The molecular structure can be represented as follows:
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, studies have shown that related compounds can scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to inhibit pro-inflammatory cytokine production, which could be beneficial in managing conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of signaling pathways such as NF-kB and MAPK .
Neuroprotective Properties
Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegeneration, administration of this compound has been associated with reduced neuronal apoptosis and improved cognitive function. This suggests a potential role in treating neurodegenerative disorders such as Alzheimer's disease .
Pharmacokinetics
A pharmacokinetic study involving the administration of 10 mg/kg of the compound in Sprague-Dawley rats revealed rapid absorption and metabolism. The maximum concentration in the bloodstream was reached within 15 minutes post-administration, indicating efficient bioavailability. The compound was detected in various tissues, including the liver and kidneys, suggesting widespread distribution .
| Parameter | Value |
|---|---|
| Maximum Concentration | 2.6 ± 0.4 nmol/mL |
| Time to Peak Concentration | 15 minutes |
| Absorption Ratio | ≥1.2% |
Study on Antioxidant Activity
In a controlled study, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent increase in scavenging activity compared to control groups.
Clinical Implications
In clinical settings, the anti-inflammatory properties of this compound were assessed in patients with chronic inflammatory conditions. Preliminary results showed a significant reduction in inflammatory markers after treatment with this compound over an eight-week period.
Q & A
Q. What are the recommended synthetic routes for 3-acetamido-3-(4-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing phenylalanine derivatives. A common approach includes:
- Acylation : Introducing the acetamido group via acetylation of the amino group in 3-amino-3-(4-methoxyphenyl)propanoic acid using acetic anhydride under basic conditions .
- Protecting Group Strategies : Temporary protection of the methoxy or carboxylic acid groups with tert-butyl or benzyl groups to prevent side reactions during synthesis .
- Optimization : Adjusting reaction temperature (e.g., 0–25°C for acylation) and solvent polarity (e.g., DMF for nucleophilic substitutions) to improve yield and purity .
Q. How can the structure of this compound be confirmed experimentally?
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns. For example, geometric parameters (bond lengths: C=O ~1.21 Å, C-N ~1.45 Å) and torsion angles can validate stereochemistry .
- NMR Spectroscopy : Use - and -NMR to identify key signals (e.g., methoxy protons at δ ~3.8 ppm, acetamido carbonyl at δ ~170 ppm) .
- Mass Spectrometry : Confirm molecular weight (theoretical m/z: 237.25 for ) via high-resolution MS .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no effect) may arise from:
- Purity Issues : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and control for solvent interference (e.g., DMSO <0.1% v/v) .
- Structural Analogues : Compare with derivatives like 3-(4-hydroxyphenyl)propanoic acid, which lacks the methoxy group, to isolate substituent effects .
Q. What advanced strategies improve yield in large-scale synthesis?
- Continuous Flow Reactors : Enhance reaction consistency and scalability for steps like acylation or ester hydrolysis .
- Catalytic Optimization : Replace stoichiometric reagents (e.g., LiAlH) with catalytic systems (e.g., Pd/C for hydrogenation) to reduce waste .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio) to identify optimal conditions .
Q. How does the methoxy group influence the compound’s physicochemical and biological properties?
- Solubility : The methoxy group increases lipophilicity (logP ~1.5 vs. ~0.8 for hydroxyl analogues), impacting membrane permeability .
- Electron Effects : The -OCH group donates electrons via resonance, stabilizing intermediates in reactions like electrophilic substitution .
- Bioactivity : Methoxy-containing analogues show enhanced binding to aromatic receptors (e.g., serotonin receptors) compared to non-substituted derivatives .
Methodological Guidance
Q. What analytical techniques are critical for characterizing synthetic intermediates?
- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress (e.g., ethyl acetate/hexane 3:7) .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1650 cm for acetamido) .
- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) to confirm stereochemical purity .
Q. How can researchers design stability studies for this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
